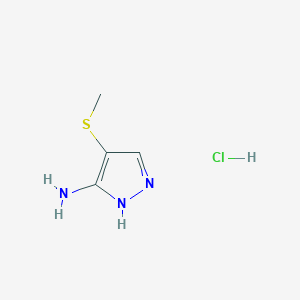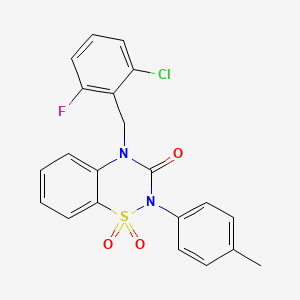
3-(Dimethoxymethyl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxymethyl)-2-fluoropyridine is a chemical compound that is related to the family of fluoropyridines. Fluoropyridines are a class of aromatic compounds that contain a fluorine atom and a pyridine ring—a six-membered aromatic ring with one nitrogen atom. The specific structure and electronic properties of fluoropyridines make them valuable in various chemical reactions and as intermediates in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of related fluoropyridine compounds can be achieved through different methods. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand, a compound related to 3-(Dimethoxymethyl)-2-fluoropyridine, can be prepared by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH . This method demonstrates the feasibility of introducing fluorine and other substituents onto the pyridine ring, which is a key step in the synthesis of various fluoropyridine derivatives.
Molecular Structure Analysis
The molecular structure of fluoropyridines can be analyzed using spectroscopic methods. For example, the microwave rotational spectra of 2-fluoropyridine and 3-fluoropyridine have been investigated, providing insights into the bond distances and angles of the pyridine ring backbone . The position of the fluorine atom significantly affects the geometry of the pyridine ring, with ortho substitution causing a more pronounced deviation from the standard pyridine ring structure. This deviation is attributed to hyperconjugation effects, where the fluorine atom donates electron density into the π-system of the pyridine ring .
Chemical Reactions Analysis
Fluoropyridines participate in various chemical reactions due to their unique electronic properties. For example, 2-fluoro-2-alkenal N,N-dimethylhydrazones, which are related to fluoropyridines, can undergo [4 + 2] cycloaddition reactions to form 3-fluoropyridines and their dihydro or tetrahydro derivatives . These reactions demonstrate the reactivity of fluoropyridine derivatives and their potential to form complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoropyridine derivatives are influenced by the presence of the fluorine atom and other substituents on the pyridine ring. The thermal stability of lanthanide complexes with 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine has been studied, showing that these complexes are stable up to 450 K . Additionally, the spectroscopic properties, such as fluorescence, are also characteristic of the lanthanide ions present in the complexes . These properties are crucial for the application of fluoropyridine derivatives in materials science and catalysis.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluoropyridines
- 3-(Dimethoxymethyl)-2-fluoropyridine has been used in the synthesis of various fluoropyridines and their derivatives. For example, N,N-dimethylhydrazones prepared from 2-fluoro-2-alkenals have been used in [4 + 2] cycloaddition reactions, yielding 3-fluoropyridines or their dihydro and tetrahydro derivatives (Ghosh & Schlosser, 1994).
Application in Medical Imaging
- Compounds like 3-(Dimethoxymethyl)-2-fluoropyridine are useful in the field of medical imaging, particularly in Positron Emission Tomography (PET). Methods like using pyridyliodonium salts have enabled the introduction of fluorine-18 into stable positions on the pyridine ring, enhancing the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).
Deprotonation and Cross-Coupling Reactions
- The deprotonation of fluoro aromatics using lithium magnesates, including 3-fluoropyridine, has been researched. Such processes can lead to the formation of lithium arylmagnesates, which are useful in cross-coupling reactions with other pyridines (Awad et al., 2004).
Advancements in Organic Synthesis
- Studies have been conducted on the regioselective amidomethylation of fluoropyridines, such as 4-chloro-3-fluoropyridine, through metallation and Minisci-type reactions. These methods have been effective in producing various amidomethylated pyridines, demonstrating the versatility of fluoropyridines in organic synthesis (Papaioannou et al., 2020).
Eigenschaften
IUPAC Name |
3-(dimethoxymethyl)-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-8(12-2)6-4-3-5-10-7(6)9/h3-5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDABEGNPAGWQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(N=CC=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethyl)-2-fluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)
![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)
![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)


